1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy-

Description

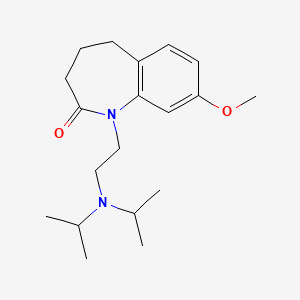

The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:

- 8-Methoxy substituent: Enhances lipophilicity and may influence binding affinity to biological targets.

- Diisopropylaminoethyl side chain: A bulky tertiary amine group that likely impacts solubility, membrane permeability, and receptor interactions.

This structure shares a benzazepinone scaffold with pharmaceuticals like benazepril (an ACE inhibitor) but differs in substituent groups, suggesting distinct pharmacological properties .

Properties

CAS No. |

54951-31-4 |

|---|---|

Molecular Formula |

C19H30N2O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[2-[di(propan-2-yl)amino]ethyl]-8-methoxy-4,5-dihydro-3H-1-benzazepin-2-one |

InChI |

InChI=1S/C19H30N2O2/c1-14(2)20(15(3)4)11-12-21-18-13-17(23-5)10-9-16(18)7-6-8-19(21)22/h9-10,13-15H,6-8,11-12H2,1-5H3 |

InChI Key |

WUUPKSODGWXAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCN1C(=O)CCCC2=C1C=C(C=C2)OC)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this benzazepine derivative typically involves multi-step organic synthesis, starting from appropriately substituted benzazepinone precursors and incorporating the diisopropylaminoethyl side chain through nucleophilic substitution or alkylation reactions. The key synthetic strategies are adapted from known benzazepine and benzodiazepine chemistry, focusing on ring formation, functional group transformations, and selective alkylation.

Alkylation and Cyclization Strategies

From related benzodiazepine synthetic methodologies, which share structural motifs with benzazepines:

Alkylation of tetrahydrobenzazepinones with haloalkyl amines (e.g., 2-chloroethyl-diisopropylamine) under neutral or slightly basic conditions is a common route to introduce the diisopropylaminoethyl side chain.

Cyclization steps to form the benzazepinone ring often involve intramolecular nucleophilic attack or ring closure reactions facilitated by heating or catalytic conditions.

In asymmetric synthesis approaches, organocatalysts such as quinine-derived urea catalysts have been employed to achieve enantioselective formation of tetrahydrobenzodiazepinones, which may be adapted for benzazepinones, enhancing stereochemical control.

Summary Table of Preparation Steps and Conditions

In-Depth Analysis of Preparation Methods

Nucleophilic Substitution for Side Chain Introduction

The core step involves nucleophilic substitution where the nitrogen of diisopropylamine attacks a halogenated alkyl intermediate attached to the benzazepinone ring.

The reaction is typically conducted under reflux in solvents such as toluene or xylene to ensure complete substitution.

The reaction yields are high, often exceeding 85-90%, with purification by crystallization or chromatography.

Ring Closure and Cyclization

The benzazepinone ring system is formed via intramolecular cyclization, often starting from substituted aniline derivatives or related precursors.

Conditions include heating with acid or base catalysts, depending on the substrate.

This step is crucial to establish the seven-membered ring fused to the benzene moiety.

Methoxy Substitution

Introduction of the methoxy group at the 8-position can be achieved by methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate.

Alternatively, starting with methoxy-substituted aromatic precursors allows direct incorporation during ring formation.

Data Tables of Physicochemical Properties Relevant to Preparation

These properties influence solubility, reaction conditions, and purification strategies during synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

1H-1-Benzazepin derivatives have been studied for their potential as therapeutic agents in treating various conditions such as anxiety, depression, and neurodegenerative disorders. The compound's structure allows for interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study:

Research has indicated that benzazepine derivatives exhibit anxiolytic effects in animal models. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the benzazepine structure enhanced binding affinity to serotonin receptors, leading to improved anxiolytic activity .

Neuroscience Applications

Cognitive Enhancement:

The compound has shown promise in enhancing cognitive functions. Studies suggest that it may improve memory and learning processes by modulating neurotransmitter levels in the brain. In particular, it has been explored for its effects on cholinergic systems which are crucial for memory formation.

Research Findings:

A series of experiments conducted at a neuroscience research institute highlighted the compound's ability to increase acetylcholine release in hippocampal neurons, which is associated with improved cognitive performance .

Organic Synthesis

Synthetic Utility:

1H-1-Benzazepin derivatives serve as intermediates in organic synthesis. Their unique structural features allow chemists to create a variety of complex molecules through reactions such as cyclization and functional group modifications.

Example Applications:

The synthesis of other bioactive compounds often utilizes this benzazepine framework. For example, its application in synthesizing novel anti-cancer agents has been documented, where modifications to the benzazepine core lead to compounds with significant cytotoxicity against cancer cell lines .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares the target compound with benazepril hydrochloride and related benzazepinone derivatives:

Functional Implications of Substituents

- Diisopropylaminoethyl vs. This suggests divergent therapeutic targets . The methoxy group at position 8 may enhance blood-brain barrier penetration compared to benazepril’s phenylpropyl side chain, hinting at CNS applications.

- Comparison with Pyrazino-Isoquinolinone Derivatives: Replacement of the benzazepinone core with a pyrazino-isoquinolinone (e.g., 2-cyclohexanecarbonyl derivatives) alters ring strain and electronic properties, affecting receptor selectivity .

Research Findings and Limitations

- Structural Studies: The SHELX software suite has been instrumental in resolving benzazepinone crystal structures, enabling precise conformational analysis .

- Pharmacological Data Gap: While benazepril’s ACE inhibition is well-documented, the target compound’s activity remains uncharacterized.

- Synthetic Challenges: The diisopropylaminoethyl group may complicate synthesis due to steric effects, contrasting with benazepril’s more straightforward carboxymethylation .

Biological Activity

1H-1-Benzazepin-2-one, specifically the compound 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy-, is a member of the benzazepine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a benzazepine core with a methoxy group and a diisopropylamino substituent that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Multi-target Directed Ligand (MTDL) : The compound has been identified as an MTDL, showing significant affinity for several targets including:

- β-secretase (BACE) : Inhibits amyloid beta (Aβ) formation by downregulating Amyloid Protein Precursor (APP) levels.

- Glycogen Synthase Kinase 3β (GSK3β) : Modulates pathways involved in neurodegenerative diseases.

- Acetylcholinesterase (AChE) : Exhibits potential in enhancing cholinergic transmission by inhibiting AChE activity.

Anticancer Properties

Research indicates that the compound exhibits promising anticancer properties. It has been tested against various cancer cell lines and has shown significant antiproliferative effects. For instance, in vitro studies revealed IC50 values in the low micromolar range against several cancer types, indicating its potential as a therapeutic agent .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects through its ability to modulate neurogenesis and reduce oxidative stress. It influences biochemical pathways related to inflammation and oxidative damage, making it a candidate for treating neurodegenerative disorders.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines showed that the compound inhibited cell proliferation effectively at concentrations lower than 10 µM. The mechanism involved the induction of apoptosis and cell cycle arrest .

- Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in improved cognitive functions and reduced markers of neuroinflammation compared to control groups.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzazepine derivative?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of the benzazepinone core. For example, introducing the diisopropylaminoethyl group may require nucleophilic substitution under inert conditions. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization. Structural analogs (e.g., benazepril derivatives) use similar steps, such as ester hydrolysis and salt formation .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on benzazepine ring protons (δ 1.5–3.5 ppm for tetrahydro moieties) and methoxy groups (δ ~3.3 ppm). Diisopropylaminoethyl groups show split signals for isopropyl CH3 (δ ~1.0–1.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C20H31N3O2).

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritation per GHS) .

- Ventilation : Use fume hoods to minimize inhalation (H335: respiratory tract irritation) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can impurities in this compound be quantified during synthesis?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–254 nm). For example:

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Impurity Limits : ≤0.5% for individual impurities; ≤2.0% total (pharmacopeial standards for benzazepines) .

| Impurity | Relative Retention Time (RRT) | Acceptable Limit (%) |

|---|---|---|

| Des-methoxy derivative | 0.8 | ≤0.5 |

| Diastereomers | 1.2–1.5 | ≤0.5 |

Q. What stability challenges arise under varying pH and temperature?

- Methodological Answer :

- pH Stability : Test in buffered solutions (pH 1–12) at 25°C. Benzazepinones are prone to hydrolysis under acidic conditions (monitor via HPLC). Neutral to slightly basic conditions (pH 7–9) enhance stability .

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 4 weeks). Degradation products include oxidized amines and ring-opened byproducts .

Q. How to assess potential ecological toxicity given limited data?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar benzazepines (e.g., benazepril hydrochloride, CAS 86541-74-4), which show low bioaccumulation potential (logP ~2.5).

- In Silico Models : Use QSAR tools (e.g., EPI Suite) to predict persistence (BIOWIN score) and aquatic toxicity (LC50 for fish) .

Q. What in vitro assays are suitable for studying its pharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement.

- Enzyme Inhibition : Test ACE inhibition (IC50) if structural similarity to benazepril is noted .

- Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells to determine IC50 values .

Data Gaps and Contradictions

- Contradiction in Toxicity Data : While acute oral toxicity is classified as Category 4 (H302) for analogs, specific target organ toxicity (H335) suggests higher inhalation risks. Researchers must prioritize respiratory protection .

- Ecological Data : No experimental data exist for biodegradation or soil mobility. Mitigation strategies (e.g., incineration via licensed waste handlers) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.